Cas no 2229664-93-9 (tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate)

Tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its piperazine backbone and functionalized nitroalkene moiety. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The nitrobutenyl group offers reactivity for Michael additions or further functionalization, enabling the construction of complex nitrogen-containing scaffolds. This compound is commonly employed in pharmaceutical and agrochemical research for the development of bioactive molecules. Its well-defined reactivity and compatibility with diverse reaction conditions make it a practical choice for synthetic chemists seeking to incorporate piperazine derivatives into target structures.
tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate structure
2229664-93-9 structure
Product Name:tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate
CAS No:2229664-93-9
MF:C13H23N3O4
MW:285.339423418045
CID:5930978
PubChem ID:165666176
Update Time:2025-05-25

tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate
    • EN300-1885320
    • 2229664-93-9
    • Inchi: 1S/C13H23N3O4/c1-13(2,3)20-12(17)15-10-8-14(9-11-15)6-4-5-7-16(18)19/h5,7H,4,6,8-11H2,1-3H3/b7-5+
    • InChI Key: DOBVNZDXUFBGTP-FNORWQNLSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(CC/C=C/[N+](=O)[O-])CC1)=O

Computed Properties

  • Exact Mass: 285.16885622g/mol
  • Monoisotopic Mass: 285.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 78.6Ų

tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate

Introduction to Tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate (CAS No. 2229664-93-9)

Tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate, a compound with the chemical formula C₁₃H₁₈N₂O₄, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 2229664-93-9, represents a convergence of multiple biochemical and pharmacological interests, making it a subject of intense study and potential application in medicinal chemistry.

The structural integrity of this molecule is characterized by its piperazine core, a heterocyclic amine that is widely recognized for its role in drug design due to its ability to modulate biological pathways. Specifically, the presence of the tert-butyl group at the fourth position of the piperazine ring enhances the lipophilicity of the compound, which can be crucial for membrane permeability and subsequent bioavailability. This feature is particularly relevant in the context of developing novel therapeutic agents that require efficient absorption and distribution within the body.

Furthermore, the 4-(4-nitrobut-3-en-1-yl)piperazine moiety introduces a nitroalkene component, which is known for its versatile reactivity and potential biological activity. Nitroalkenes have been extensively studied for their roles in various pharmacological applications, including anti-inflammatory and anticancer therapies. The incorporation of this moiety into the piperazine scaffold suggests that Tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate may exhibit unique pharmacodynamic properties that could be exploited for therapeutic purposes.

In recent years, there has been a growing interest in exploring novel compounds that can interact with complex biological systems. The piperazine derivative mentioned here is no exception. Researchers have been particularly keen on understanding how modifications to the piperazine ring can influence its interactions with biological targets such as enzymes and receptors. The tert-butyl group, in particular, has been shown to enhance binding affinity in certain cases, making it a valuable structural element in drug design.

The nitrobut-3-en-1-yl component adds another layer of complexity to this molecule. Nitroalkenes are known for their ability to undergo various chemical transformations, including reduction and oxidation reactions, which can lead to the formation of different functional groups. These transformations can be harnessed to develop molecules with tailored properties, making nitroalkenes valuable intermediates in synthetic chemistry.

Recent studies have begun to unravel the potential applications of Tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate in medicinal chemistry. One area of interest is its potential as an intermediate in the synthesis of more complex pharmacophores. The presence of both the piperazine core and the nitroalkene moiety makes this compound a versatile building block for designing new drugs.

Additionally, preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in neurological disorders. The piperazine scaffold is known to interact with a variety of biological targets, and modifications to this core can lead to enhanced specificity and potency. The tert-butyl group and the nitrobut-3-en-1-yl moiety may work synergistically to modulate enzyme activity, providing a potential therapeutic edge.

In conclusion, Tert-butyl 4-(4-nitrobut-3-en-1-yl)piperazine-1-carboxylate (CAS No. 2229664-93-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug development. As our understanding of biochemical pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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